![molecular formula C16H14ClN5O2 B2396878 N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1421482-46-3](/img/structure/B2396878.png)
N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide
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Overview
Description
N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide, also known as CP-690,550, is a synthetic compound that has shown great potential in the field of scientific research. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which have been found to have a wide range of applications in the treatment of various diseases.
Mechanism of Action
N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide selectively inhibits JAK3, which is involved in the signaling pathways of several cytokines, including interleukins 2, 4, 7, 9, 15, and 21. By blocking the activity of JAK3, N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide can reduce the production of pro-inflammatory cytokines and thereby alleviate the symptoms of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, as well as a decrease in the number of activated T cells and B cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide for lab experiments is its selectivity for JAK3, which allows for more precise targeting of the immune response. However, this compound also has some limitations, including its short half-life and poor solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide and other JAK inhibitors. One area of interest is the development of more potent and selective inhibitors that can target specific JAK isoforms. Another potential direction is the investigation of JAK inhibitors as potential treatments for cancer, since JAK signaling pathways are often dysregulated in cancer cells. Additionally, there is ongoing research into the use of JAK inhibitors for the treatment of viral infections, such as COVID-19.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide involves several steps, including the reaction of 2-chloroaniline with ethyl chloroacetate to form 2-chlorophenylacetic acid ethyl ester. This intermediate is then reacted with 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine in the presence of a coupling agent to form the desired product.
Scientific Research Applications
N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide has been extensively studied for its potential applications in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors like N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide work by blocking the activity of JAK enzymes, which play a key role in the immune response.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-11-19-14(22-8-4-7-18-22)9-16(20-11)24-10-15(23)21-13-6-3-2-5-12(13)17/h2-9H,10H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUKXUKNWMQZFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)NC2=CC=CC=C2Cl)N3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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